7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid

説明

"7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid" is a chemically synthesized analog of arachidonic acid, primarily explored for its potential biological activities and chemical properties. The compound has been studied in various contexts, including its role as an inhibitor of leukotriene biosynthesis, showcasing its relevance in biological systems and pharmaceutical research (Cohen et al., 1984).

Synthesis Analysis

The synthesis of "this compound" involves complex chemical reactions aimed at introducing specific functional groups at precise locations on the carbon chain. The process includes steps such as methylation, to achieve the dimethyl feature, and control over the double bond configuration to obtain the (5Z,8Z) structure. This meticulous synthesis approach underlines the compound's potential in inhibiting ionophore-induced SRS-A biosynthesis in rat peritoneal cells, which may involve the inhibition of phospholipase A2 (Cohen et al., 1984).

Molecular Structure Analysis

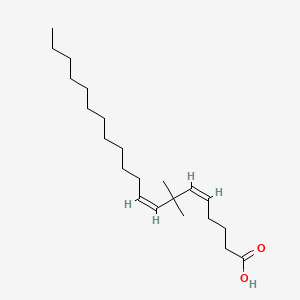

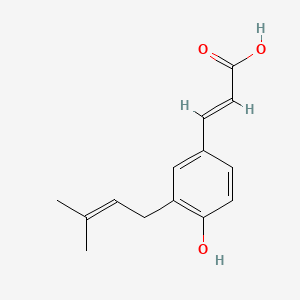

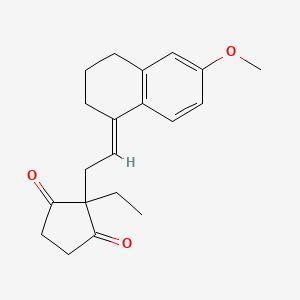

The molecular structure of "this compound" is characterized by its long carbon chain, two double bonds at the 5th and 8th positions with Z-configuration, and methyl groups at the 7th position. This structure is significant for its biological activity, particularly in inhibiting leukotriene biosynthesis, a pathway involved in inflammatory responses.

Chemical Reactions and Properties

This compound's chemical reactions primarily involve interactions with enzymes in biological systems, such as phospholipase A2 and delta 5-lipoxygenase, indicating its potential as a modulator of biochemical pathways. Its properties as an inhibitor suggest applications in research focused on inflammation and related diseases.

Physical Properties Analysis

While specific details on the physical properties of "this compound" such as melting point, boiling point, and solubility are not directly available from the provided studies, these properties are crucial for its application in experimental settings, affecting solubility, stability, and interaction with biological molecules.

Chemical Properties Analysis

The chemical properties of "this compound", including its reactivity with other compounds and stability under various conditions, are pivotal for its biological efficacy. The presence of double bonds and methyl groups significantly influences its interactions in chemical and biological systems, marking its potential for therapeutic applications.

For a comprehensive understanding and further details, refer to the cited research (Cohen et al., 1984).

科学的研究の応用

Inhibition of Leukotriene Biosynthesis

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid and its analogs are known to inhibit leukotriene biosynthesis. Research has shown that these compounds can inhibit the production of slow-reacting substance of anaphylaxis (SRS-A) in rat peritoneal cells, suggesting a potential mechanism involving the inhibition of phospholipase A2 rather than delta 5-lipoxygenase. This inhibition could have implications in conditions like bronchoconstriction in guinea pigs (Cohen et al., 1984); (Welton et al., 1984).

Human Topoisomerase I Inhibition

Studies have shown that compounds like (5Z,9Z)-5,9-eicosadienoic acid, which are structurally related to this compound, can act as human topoisomerase I inhibitors. This property is significant in the context of anticancer research, as topoisomerase inhibitors are a class of drugs used in cancer treatment (D’yakonov et al., 2013).

Lipid Supramolecular Organization

Research involving polyunsaturated fatty acids, including derivatives similar to this compound, has revealed insights into lipid supramolecular organization. The study of how these fatty acids react and organize themselves in different conditions can provide valuable information for understanding cell membrane dynamics and for the development of lipid-based drug delivery systems (Grabovskiy et al., 2006).

Role in Fungal Biocontrol

New and rare unsaturated fatty acids, including analogs of this compound, have been identified in the culture filtrates of biocontrol fungi like Sporothrix flocculosa. These compounds could have applications in agricultural biocontrol strategies and in the study of fungal metabolism (Choudhury et al., 1995).

Oxidative Desaturation Studies

Investigations into the oxidative desaturation of eicosadienoic acids, closely related to this compound, have provided insights into enzymatic processes in the body. Such studies are crucial for understanding the metabolic pathways involved in the biosynthesis of essential fatty acids and their derivatives (Castuma et al., 1972).

Contribution to Alzheimer's Disease Research

This compound has been studied in the context of Alzheimer's disease. It was found to attenuate the production of reactive oxygen species (ROS) in a rat brain synaptosome fraction exposed to amyloid beta peptide, suggesting a role in neuroprotective strategies (Andersen et al., 2003).

生化学分析

Biochemical Properties

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid plays a significant role in biochemical reactions, particularly in the metabolism of polyunsaturated fatty acids. It interacts with enzymes such as polyenoic fatty acid isomerase, which catalyzes the isomerization of polyunsaturated fatty acids . This interaction is crucial for the formation of conjugated triene-containing fatty acids, which are important in various signaling pathways . Additionally, this compound may interact with other biomolecules, including proteins and lipids, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of enzymes involved in the production of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids . These eicosanoids play roles in inflammation, immune response, and cell growth. Furthermore, this compound can affect gene expression by interacting with nuclear receptors and transcription factors, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes, such as polyenoic fatty acid isomerase, altering their activity and leading to the production of bioactive lipid mediators . This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in lipid metabolism and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation and other chemical modifications, which may alter its biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on lipid metabolism and inflammation. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biological effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the lipoxygenase and cyclooxygenase pathways . These pathways lead to the production of eicosanoids, which are important signaling molecules in inflammation and immune response. The compound interacts with enzymes such as lipoxygenases and cyclooxygenases, influencing the production of hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and prostaglandins . These interactions can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its hydrophobic nature, which allows it to associate with lipid membranes and other hydrophobic environments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in lipid droplets, membranes, and other hydrophobic compartments within the cell . Post-translational modifications and targeting signals may direct the compound to specific organelles, where it can interact with enzymes and other biomolecules to modulate cellular processes.

特性

IUPAC Name |

(5Z,8Z)-7,7-dimethylicosa-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)/b19-16-,20-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKRHAILCPYNFH-DUQSFWPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\C(C)(C)/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017363 | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89560-01-0 | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089560010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid influence ROS production in human neutrophils?

A1: this compound acts as a phospholipase A2 (PLA2) inhibitor. [] Research indicates that inhibiting PLA2 activity with this compound leads to a reduction in ROS production within human neutrophils. [] This suggests that PLA2 plays a crucial role in the signaling pathway leading to ROS generation in these cells.

Q2: What is the significance of the observation that this compound can convert hydrogen peroxide-induced constrictions in rat skeletal muscle arterioles to dilations?

A2: This observation suggests that this compound might be interfering with the production of vasoconstrictors downstream of PLA2 activation. [] The study suggests that hydrogen peroxide normally activates a pathway involving Src kinase, PLC, PKC, and PLA2, ultimately leading to the production of Thromboxane A2 (TXA2) by COX-1. [] By inhibiting PLA2, this compound could be preventing TXA2 synthesis, thus shifting the response from constriction to dilation.

Q3: How does the role of this compound in ROS production relate to Alzheimer’s disease research?

A3: While the provided abstracts do not directly link this compound to Alzheimer’s disease research, the research highlights the compound’s role in modulating the ERK-PLA2 pathway. [] This pathway is relevant to Alzheimer's disease as it can influence ROS production, which has been implicated in neuronal damage associated with the disease. Further research is needed to determine if this compound's modulation of this pathway holds therapeutic potential in the context of Alzheimer’s disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)

![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)

![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)